

# physical and chemical properties of 3,5-Dichloro-1H-indazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3,5-Dichloro-1H-indazole

Cat. No.: B1361845

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dichloro-1H-indazole**: Properties, Characterization, and Handling

## Introduction

**3,5-Dichloro-1H-indazole** is a halogenated aromatic heterocycle that serves as a pivotal building block in contemporary medicinal chemistry and materials science. As a derivative of indazole—a bicyclic structure composed of a benzene ring fused to a pyrazole ring—this compound benefits from the unique electronic properties and versatile reactivity of the indazole scaffold. The indazole nucleus is recognized as a privileged structure in drug discovery, appearing in a range of approved therapeutics targeting cancer and other conditions.<sup>[1][2]</sup> The strategic placement of two chlorine atoms at the 3- and 5-positions significantly modulates the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate for synthesizing complex molecular architectures with tailored pharmacological profiles.<sup>[3]</sup>

This guide provides a comprehensive technical overview of **3,5-Dichloro-1H-indazole** for researchers, medicinal chemists, and drug development professionals. It consolidates essential physicochemical data, explores its chemical reactivity, outlines detailed protocols for its characterization, and provides stringent guidelines for its safe handling and storage. The content is structured to deliver not just data, but also expert insights into the causality behind experimental methodologies, ensuring a robust and practical understanding of this important chemical entity.

## Molecular Structure and Physicochemical Properties

The foundational characteristics of **3,5-Dichloro-1H-indazole** are summarized below. These properties are critical for predicting its behavior in chemical reactions, designing purification strategies, and formulating it for biological assays.

Molecular Formula:  $C_7H_4Cl_2N_2$ <sup>[4]</sup> Molecular Weight: 187.03 g/mol <sup>[4]</sup> CAS Number: 36760-20-0<sup>[4]</sup>

The molecule consists of a bicyclic indazole core with chlorine substituents at positions C3 and C5. The presence of the N-H proton means the molecule can exist in tautomeric forms, though the 1H-indazole form is generally the most stable.<sup>[1]</sup>

Table 1: Physicochemical Properties of **3,5-Dichloro-1H-indazole**

Property	Value	Source(s)
Appearance	White to cream solid	<sup>[5]</sup>
Melting Point	240-242 °C	<sup>[5]</sup>
Boiling Point	331.7 ± 22.0 °C (Predicted)	<sup>[5]</sup> <sup>[6]</sup>
Density	1.6 ± 0.1 g/cm <sup>3</sup>	<sup>[6]</sup>
Water Solubility	Sparingly soluble (0.26 g/L at 25°C)	<sup>[5]</sup> <sup>[6]</sup>
pKa	10.74 ± 0.40 (Predicted)	<sup>[5]</sup>
Flash Point	184.6 ± 7.9 °C	<sup>[6]</sup>
Refractive Index	1.708	<sup>[6]</sup>

## Chemical Properties and Reactivity

The chemical behavior of **3,5-Dichloro-1H-indazole** is dictated by the interplay between the aromatic indazole core and its two electron-withdrawing chlorine substituents.

- **Reactivity of the Indazole Ring:** The indazole ring system is aromatic and can undergo electrophilic substitution. However, the electron-withdrawing nature of the two chlorine atoms deactivates the ring, making such reactions more challenging compared to unsubstituted indazole.
- **N-H Acidity and Alkylation:** The proton on the pyrazole nitrogen (N1) is weakly acidic and can be deprotonated by a suitable base. The resulting indazolide anion is a potent nucleophile, readily undergoing alkylation or acylation, which is a common strategy for derivatization in drug discovery.<sup>[3]</sup>
- **Susceptibility to Nucleophilic Substitution:** While the chlorine atoms are attached to an aromatic ring, the C3-chloro substituent is particularly susceptible to nucleophilic substitution reactions. This position is electronically analogous to the 2-position of a pyridine ring, making it a key site for introducing new functional groups.
- **Role in Synthesis:** **3,5-Dichloro-1H-indazole** is a crucial intermediate in the synthesis of multi-targeted protein kinase inhibitors, particularly those targeting Fibroblast Growth Factor Receptors (FGFRs).<sup>[1]</sup> Its structure allows for selective functionalization at the N1, C3, and other positions to build complex pharmacophores.

## Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of **3,5-Dichloro-1H-indazole**. While specific experimental spectra for this compound are not widely published, its expected spectral features can be reliably predicted based on its structure and data from analogous compounds.<sup>[6][7]</sup>

### Predicted Spectroscopic Data

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance): In a non-polar solvent like CDCl<sub>3</sub>, the spectrum is expected to show three signals in the aromatic region and one broad signal for the N-H proton.

- **N-H Proton:** A broad singlet is anticipated at a high chemical shift (>10 ppm), which may exchange with D<sub>2</sub>O.<sup>[6]</sup>
- **Aromatic Protons:**

- The proton at C7 (adjacent to the N-H group) is expected to be a doublet.
- The proton at C4 (between the two chlorine atoms) is expected to be a doublet or singlet.
- The proton at C6 is expected to be a doublet of doublets, coupling to both H4 and H7. The exact chemical shifts will be downfield due to the anisotropic and electron-withdrawing effects of the heterocyclic ring and chlorine atoms.

<sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct signals for the seven carbon atoms.

- Quaternary Carbons: Signals for C3, C5, C3a, and C7a will be present. The carbons bonded to chlorine (C3 and C5) will be significantly shifted.
- CH Carbons: Three signals corresponding to C4, C6, and C7.

IR (Infrared) Spectroscopy:

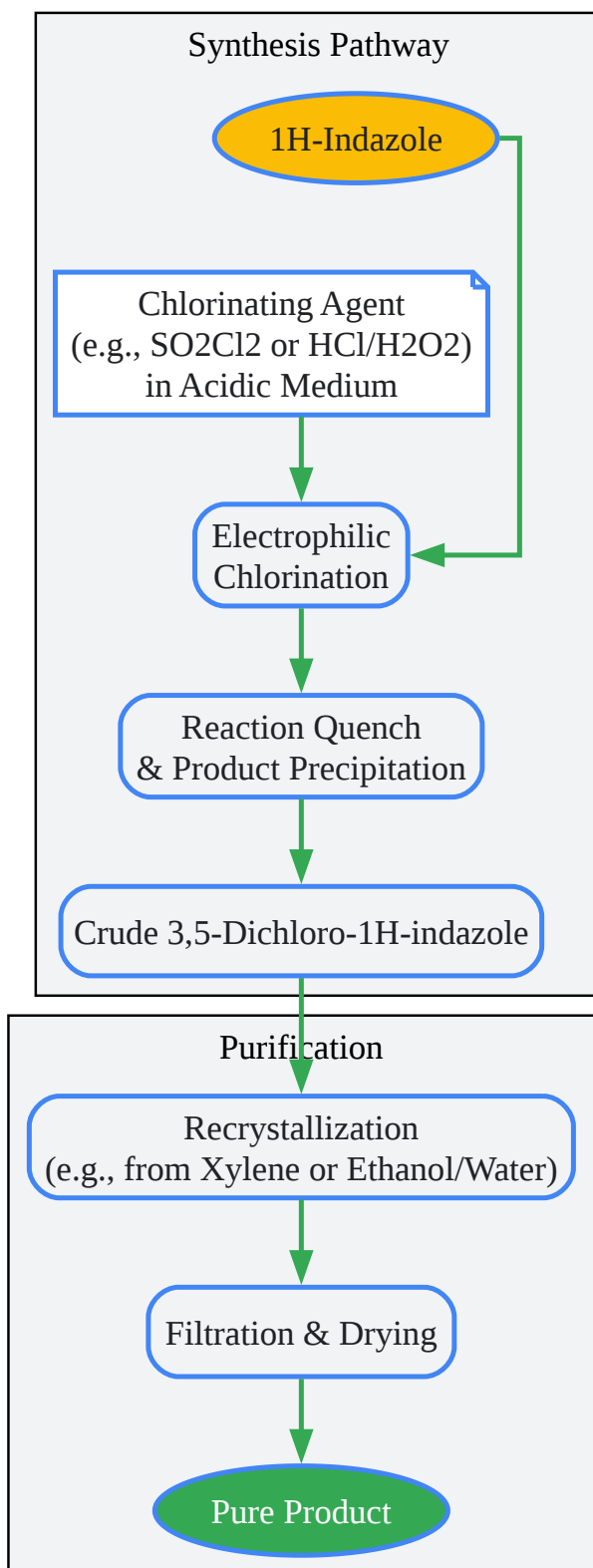
- N-H Stretch: A broad absorption band is expected in the range of 3100-3400 cm<sup>-1</sup>, characteristic of the N-H bond in the pyrazole ring.
- C=C Aromatic Stretch: Multiple sharp peaks between 1450-1600 cm<sup>-1</sup>.
- C-N Stretch: Absorptions around 1300-1350 cm<sup>-1</sup>.
- C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm<sup>-1</sup>.

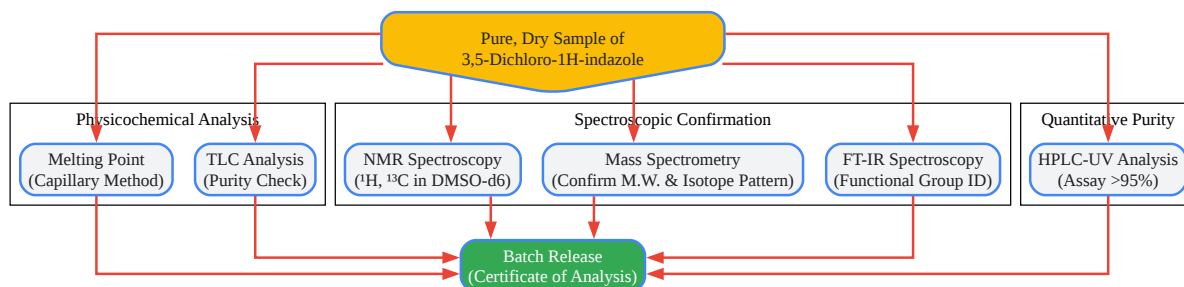
Mass Spectrometry (MS): The Electron Ionization (EI) mass spectrum should show a prominent molecular ion peak (M<sup>+</sup>).

- Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion will appear as a cluster of peaks (M<sup>+</sup>, M<sup>+</sup>+2, M<sup>+</sup>+4) with a characteristic intensity ratio (approximately 9:6:1), which is a definitive indicator of a dichloro-substituted compound.
- Predicted m/z: The monoisotopic mass is 185.97516 Da.<sup>[8]</sup> Predicted adducts include [M+H]<sup>+</sup> at 186.98244 m/z and [M+Na]<sup>+</sup> at 208.96438 m/z.<sup>[8]</sup>

## Synthesis and Characterization Workflow

The synthesis and subsequent characterization of **3,5-Dichloro-1H-indazole** require a systematic workflow to ensure high purity and confirmed identity. The following diagrams illustrate these processes.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. echemi.com [echemi.com]
- 4. pstorage-acis-6854636.s3.amazonaws.com [pstorage-acis-6854636.s3.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 3,5-dichloro-1h-indazole (C<sub>7</sub>H<sub>4</sub>Cl<sub>2</sub>N<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
- 8. 3,5-Dichloro-1H-indazole, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [physical and chemical properties of 3,5-Dichloro-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1361845#physical-and-chemical-properties-of-3-5-dichloro-1h-indazole>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)